molecular formula C19H19NO2 B5033084 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline

3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline

Cat. No.: B5033084
M. Wt: 293.4 g/mol
InChI Key: WAANZPLNWMMHGZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring and a naphthalen-1-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with 3,4-dimethoxyaniline under catalytic conditions. For example, using a catalytic protocol with secondary alcohols can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is one such method that can be employed for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups or the naphthalen-1-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups and the naphthalen-1-ylmethyl group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and the biological or chemical system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-11-10-16(12-19(18)22-2)20-13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAANZPLNWMMHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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